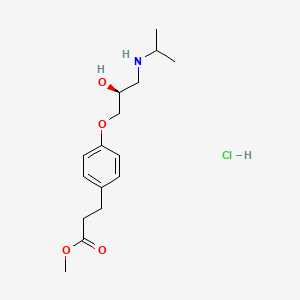

(S)-Esmolol Hydrochloride

Vue d'ensemble

Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .

Synthesis Analysis

The synthesis of active pharmaceutical ingredients (APIs) often involves continuous flow chemistry . This approach has transformed the way we conduct chemistry and has expanded our synthetic capabilities .Molecular Structure Analysis

Quantitative and molecular analysis have been performed on various pharmaceutical compounds . Techniques such as X-ray powder diffraction and differential scanning calorimetry are often used for the quantitative analysis of polymorphic forms .Chemical Reactions Analysis

Titrimetric methods of analysis are capable of rapid and convenient analyte determinations with high accuracy and precision . They are based on the complete reaction between the analyte and a titrant .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For instance, HPLC combined with spectrophotometry is a widely used method for assessing the quality of a compound .Applications De Recherche Scientifique

Cardioselective Beta-Blocker : Esmolol Hydrochloride is a beta1-selective adrenergic receptor blocking agent with a very short duration of action. It is particularly notable for its rapid elimination from the body, making it suitable for acute applications in cardiovascular therapies (Papich, 2021).

Transdermal Delivery Potential : Research has explored the use of esmolol hydrochloride for transdermal delivery. Esmolol prodrugs, such as esmolol acetate, show higher skin permeability and enhanced anti-hypertensive effects compared to the parent drug (Bijaya et al., 2010).

Influence on Hypothermia : A study showed that blood esmolol concentrations increased during hypothermia, correlating significantly with temperature. This implies that esmolol's clearance is acutely temperature-dependent, which is critical for its use in hypothermic conditions like cardiopulmonary bypass surgeries (Jacobs et al., 1993).

Use in Managing Surgical Stress : Esmolol is effective in managing tachycardia and hypertension during surgical stress, offering a safer application of beta-blockade in critically ill patients (Angaran et al., 1986).

Attenuation of Hemodynamic Responses : In surgical settings, esmolol hydrochloride has been compared with lignocaine hydrochloride for its effectiveness in attenuating hemodynamic responses during laryngoscopy and endotracheal intubation. Esmolol proved superior in this regard, showcasing its potential for managing cardiovascular responses in perioperative medicine (Padma & Mydhili, 2015).

Comparison with Other Beta Blockers : In studies involving healthy volunteers, esmolol's effects on heart rate and blood pressure were compared with propranolol. The results affirm esmolol's efficacy in selectively blocking β1-adrenergic receptors (Muller et al., 2017).

Cardiac Imaging Applications : Esmolol Hydrochloride has been used to control heart rates during coronary CT angiography, improving image quality and thereby enhancing diagnostic accuracy (Wang Weira, 2014).

Role in Wound Healing for Diabetes : Novel topical formulations of esmolol hydrochloride (Galnobax) have shown promise in enhancing wound healing in diabetes, indicating its potential beyond traditional cardiovascular applications (Kulkarni, Deshpande & Rastogi, 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735380 | |

| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Esmolol Hydrochloride | |

CAS RN |

112923-91-8 | |

| Record name | Esmolol hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESMOLOL HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX80X52FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

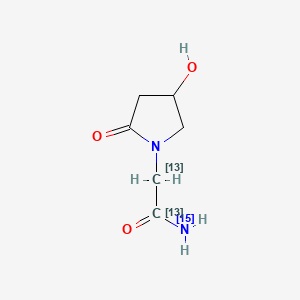

![[2'-13C]ribothymidine](/img/structure/B583963.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)

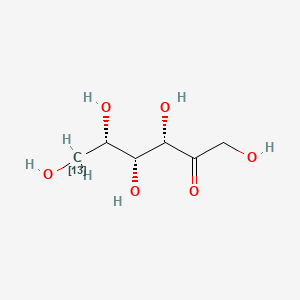

![L-[4-13C]sorbose](/img/structure/B583972.png)

![L-[5-13C]Sorbose](/img/structure/B583974.png)

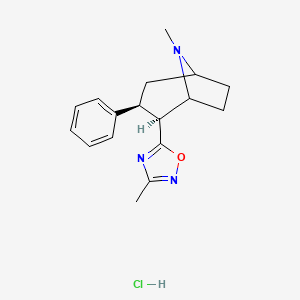

![Propan-2-yl (2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B583977.png)